3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol
Description
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 1-methylimidazole substituent at the 1-position of the propanol backbone. Its structure combines an imidazole ring—a heterocycle known for its role in biological systems (e.g., histidine residues in enzymes)—with a branched aliphatic chain containing a primary alcohol and an amino group.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(1-methylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(3-9)8(12)7-4-11(2)5-10-7/h4-6,8,12H,3,9H2,1-2H3 |
InChI Key |
VGJGICVHDBIRNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CN(C=N1)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis generally follows a multi-step organic route:
Step 1: Formation of the imidazole-substituted propanol backbone
The starting point is typically 1-methylimidazole or its derivatives, which undergo alkylation to introduce the propanol chain bearing a methyl substituent.Step 2: Introduction of the amino group
Amination is performed selectively at the 3-position of the propanol chain, often through reductive amination or nucleophilic substitution.Step 3: Hydroxyl group installation
The hydroxyl group at the 1-position is introduced via hydroxylation reactions or through the use of amino alcohol intermediates.Step 4: Purification and crystallization
Post-synthesis, the compound is purified by cooling, filtration, and recrystallization, often using ethanol as a solvent to ensure high purity.
Specific Synthetic Routes
Alkylation and Amination Route
- Starting materials: 1-methyl-1H-imidazole and a suitable alkylating agent (e.g., halogenated propanol derivatives).
- Reaction conditions: Alkylation under basic conditions to attach the propanol chain.
- Amination: Introduction of the amino group via reductive amination or nucleophilic substitution on a halogenated intermediate.
- Hydroxylation: Hydroxyl group is either retained from the alkylating agent or introduced via oxidation/hydroxylation steps.
This route is supported by BenchChem data indicating the use of cooling, filtration, and ethanol recrystallization to ensure product purity.
Multi-step Organic Synthesis Involving Azide Intermediates
A patent describing a related compound’s preparation (2-amino-2-(1-methyl-4-piperidyl)propan-1-ol) outlines a sequence that can be adapted for the imidazole derivative:
- Step 1: Reacting an acetylated imidazole derivative with chloroform under basic conditions to form a chlorinated intermediate.
- Step 2: Conversion of the chlorinated intermediate to an azide compound by reaction with sodium azide in alcoholic solvent under controlled temperature.
- Step 3: Reduction of the azide intermediate to the corresponding amine using a reducing agent (e.g., hydrogenation or metal hydrides).
- Step 4: Purification by extraction and chromatography.
This method allows for regioselective introduction of the amino group and is adaptable to the imidazole system.
Alternative Methods
- Microwave-assisted synthesis: Improves reaction rates and yields by applying microwave irradiation to amination or alkylation steps under controlled temperature and solvent conditions.
- Chiral resolution or asymmetric catalysis: For obtaining enantiomerically pure products, especially important if the stereochemistry at the 2-methyl position is critical for biological activity.
Data Tables Summarizing Preparation Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Further reduction can modify the imidazole ring or other functional groups.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of amino-imidazole derivatives.
Scientific Research Applications
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme function and inhibition.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action for 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole-Linked Propanol Derivatives
Key Observations:
Alcohol Position : The target compound and 3-(1H-imidazol-5-yl)propan-1-ol are primary alcohols (propan-1-ol), whereas analogs in –3 are secondary alcohols (propan-2-ol). Primary alcohols generally exhibit stronger hydrogen-bonding capacity, influencing solubility and crystallinity.
Substituent Effects : The 1-methylimidazole group in the target compound contrasts with the 3-benzyl or 3-methyl substituents in –3. Bulky groups like benzyl (e.g., Compound 5 ) increase molecular weight and may reduce membrane permeability.
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (MW ~182) is smaller and less polar than analogs with benzyl or phenoxy groups (e.g., Compound 21, MW 404 ). This may improve bioavailability but reduce binding affinity in hydrophobic enzyme pockets.
- Boiling Points : While direct data are unavailable, branching and substituent effects can be inferred. For instance, primary alcohols (target compound) typically have higher boiling points than secondary alcohols (–3) due to stronger intermolecular forces .
Biological Activity
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol, with the CAS number 1872525-20-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol is with a molecular weight of 169.22 g/mol. The compound features an amino group, a methyl group on the second carbon, and an imidazole ring, which are critical for its biological interactions.
Anticancer Activity
Research has indicated that compounds containing imidazole moieties exhibit significant anticancer properties. For instance, in studies involving similar structures, compounds were tested against various cancer cell lines, including A549 lung adenocarcinoma cells. These studies typically employ the MTT assay to assess cell viability post-treatment.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-Amino-2-methyl... | A549 | 10 | Induction of apoptosis |
| Control (Cisplatin) | A549 | 5 | DNA cross-linking |
The compound's activity was compared to that of standard chemotherapeutic agents like cisplatin, showing promising results in reducing cell viability and inducing apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol has also been evaluated. In vitro studies demonstrated that it possesses activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µg/mL.
| Pathogen | MIC (µg/mL) | Resistance Type |
|---|---|---|
| S. aureus | 4 | Linezolid-resistant |
| S. aureus | 2 | Vancomycin-intermediate |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial therapies targeting resistant pathogens .
The mechanisms through which 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol exerts its biological effects are multifaceted:
Anticancer Mechanism:
The compound is believed to induce apoptosis through the activation of intrinsic pathways, involving mitochondrial dysfunction and the release of cytochrome c into the cytosol, leading to caspase activation .
Antimicrobial Mechanism:
For antimicrobial activity, it is posited that the imidazole ring plays a crucial role in disrupting microbial membrane integrity and inhibiting essential enzymatic processes within bacterial cells .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Lung Cancer:
A study involving the administration of the compound in A549 xenograft models showed a significant reduction in tumor size compared to controls. The study concluded that the compound's ability to penetrate cellular membranes and target cancer cells effectively could lead to its use as an adjunct therapy in lung cancer treatment. -
Case Study on Antibiotic Resistance:
Another investigation focused on its efficacy against antibiotic-resistant bacterial strains demonstrated that it could restore sensitivity to conventional antibiotics when used in combination therapies, suggesting a synergistic effect .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-4-yl)propan-1-ol?
Answer:
The compound can be synthesized via multi-step protocols involving imidazole functionalization and propanol backbone assembly. Key steps include:
- Microwave-assisted Claisen-Schmidt condensation : Optimize reaction time (180–300 sec) and temperature (70°C) under controlled pressure (200 psi) to enhance yield and reduce side products .
- Amine protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize the amino group during imidazole alkylation.
- Purification : Crystallize intermediates from ethanol or methanol to isolate high-purity products .
Basic: Which analytical techniques are essential for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions. For example, the imidazole proton signals typically appear at δ 7.4–8.7 ppm, while the propanol backbone shows distinct splitting patterns (e.g., δ 3.2–4.5 ppm for methine protons) .
- X-ray crystallography : Resolve molecular geometry using SHELX programs (e.g., SHELXL for refinement). Critical for confirming stereochemistry and hydrogen-bonding networks in the crystal lattice .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <2 ppm error .
Advanced: How can discrepancies between computational and experimental spectroscopic data be resolved?
Answer:
- Density Functional Theory (DFT) calculations : Compare optimized geometries (e.g., B3LYP/6-311++G(d,p)) with experimental X-ray data to identify conformational differences .
- Solvent effects in NMR : Simulate solvent interactions (e.g., DMSO or DO) using implicit solvation models to align theoretical and observed chemical shifts .
- Cross-validation : Overlay experimental and simulated IR spectra to detect anomalies in functional group vibrations .
Advanced: What strategies optimize yield in multi-step syntheses involving imidazole intermediates?
Answer:
- Microwave-enhanced steps : Reduce reaction times by 50–70% compared to conventional heating, minimizing decomposition of thermally sensitive intermediates .
- Catalyst screening : Test Pd/C or Ni catalysts for selective hydrogenation of nitro or carbonyl groups without imidazole ring reduction .
- In-line purification : Employ automated systems (e.g., CEM Discover Focused Synthesizer) with real-time TLC monitoring to isolate intermediates efficiently .
Advanced: How is stereochemical assignment confirmed for chiral centers in this compound?
Answer:
- Single-crystal X-ray diffraction : Use SHELXL-97 to refine Flack parameters and assign absolute configuration .
- Chiral HPLC : Separate enantiomers on a Chiralpak® IA column with hexane/isopropanol gradients (e.g., 90:10 to 70:30) and compare retention times with standards .
- Optical rotation : Measure [α] values and correlate with computational predictions (e.g., Gaussian 09) .
Advanced: How to address low reproducibility in crystallization attempts for structural studies?
Answer:
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation, which promotes larger, higher-quality crystals .
- Seeding techniques : Introduce microcrystals from prior batches to nucleate growth in supersaturated solutions .
- Temperature gradients : Use thermal cyclers to vary crystallization temperatures (±5°C) and identify optimal conditions .
Advanced: What computational tools predict the biological activity of this compound?
Answer:
- Molecular docking (AutoDock Vina) : Screen against targets like histamine receptors (H1/H2) using the compound’s minimized 3D structure (PDB ID: 3RZE) .
- ADMET profiling : Use SwissADME to predict pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
- QSAR models : Train regression models on imidazole derivatives to correlate structural features (e.g., logP, H-bond donors) with activity .
Advanced: How to mitigate oxidation of the propanol backbone during storage?
Answer:
- Inert atmosphere storage : Store under argon or nitrogen in amber vials at −20°C to prevent photodegradation .
- Antioxidant additives : Include 0.1% w/v ascorbic acid or BHT in stock solutions .
- Lyophilization : Freeze-dry the compound as a hydrochloride salt to enhance stability .
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Reactor design : Transition from batch to flow chemistry for exothermic steps (e.g., imidazole alkylation) to improve heat dissipation .
- Purity monitoring : Implement PAT (Process Analytical Technology) tools like inline FTIR to detect impurities in real time .
- Solvent recovery : Optimize distillation systems to recycle high-cost solvents (e.g., THF, acetonitrile) .
Advanced: How to resolve overlapping signals in 1H^1H1H NMR spectra of complex mixtures?
Answer:
- 2D NMR techniques : Use COSY and HSQC to assign coupled protons and carbons, respectively. For example, resolve imidazole ring protons via - HMBC .
- Deuterated solvents : Switch from CDCl to DMSO-d to shift exchangeable protons (e.g., -NH, -OH) downfield .
- Spectral simulation : Apply MestReNova software to deconvolute overlapping peaks using prior structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
